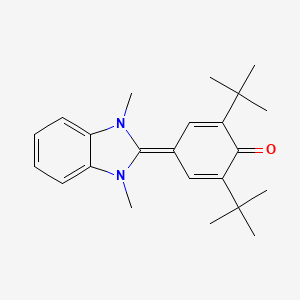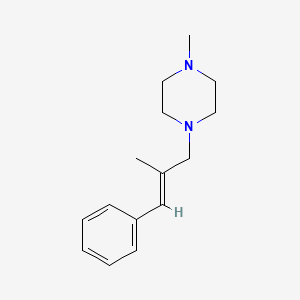
1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
Vue d'ensemble
Description
1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP is a piperazine derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, including its activity as a monoamine oxidase inhibitor (MAOI) and its potential as a treatment for depression and anxiety disorders. MAOIs are a class of drugs that inhibit the activity of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of these enzymes, MAOIs increase the levels of these neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine as an MAOI involves the inhibition of monoamine oxidase enzymes, specifically MAO-A. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which can improve mood and reduce symptoms of depression and anxiety. 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to have a higher affinity for MAO-A than MAO-B, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to have a range of biochemical and physiological effects in animal studies. These effects include an increase in dopamine and norepinephrine levels in the brain, as well as a decrease in serotonin levels. 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has also been shown to reduce immobility time in the forced swim test, which is a measure of antidepressant activity. In addition, 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to have anxiolytic effects in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has several advantages and limitations for laboratory experiments. One advantage is its high affinity for MAO-A, which makes it a useful tool for studying the effects of MAOI drugs. 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine is its potential toxicity, which may limit its use in certain experiments. In addition, 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine research. One direction is to further investigate its potential as a treatment for depression and anxiety disorders. This could include studies in animal models as well as clinical trials in humans. Another direction is to explore the use of 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine as a tool for studying the effects of MAOI drugs and the role of monoamine neurotransmitters in mood disorders. Finally, further research is needed to establish the safety and efficacy of 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine in humans, including studies of its potential side effects and drug interactions.
Propriétés
IUPAC Name |
1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-14(12-15-6-4-3-5-7-15)13-17-10-8-16(2)9-11-17/h3-7,12H,8-11,13H2,1-2H3/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTOAGXYGNXWOI-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4794061.png)
![2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794066.png)
![methyl 3-({[(4-acetylphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4794071.png)
![3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4794078.png)
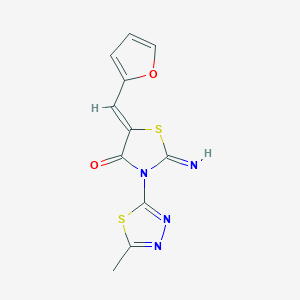
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4794093.png)
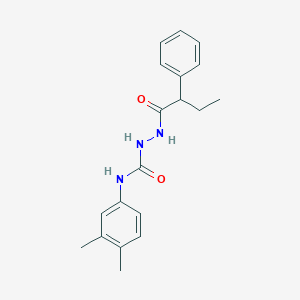
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4794106.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4794107.png)
![2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B4794108.png)
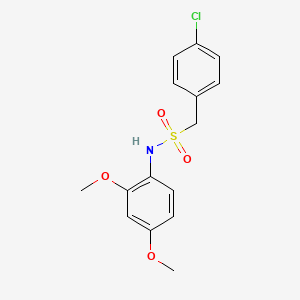
![4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B4794131.png)
